![molecular formula C10H7FN2O2 B14056686 (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound that features a benzimidazole ring substituted with a fluoro group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the acrylic acid moiety: This can be accomplished through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding saturated compound.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-chloro-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
- (E)-3-(4-methyl-1H-benzo[d]imidazol-5-yl)acrylic acid
Uniqueness
(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs.
Propiedades
Fórmula molecular |
C10H7FN2O2 |
|---|---|
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
3-(4-fluoro-1H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
GPLJHUSHVIYDEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1C=CC(=O)O)F)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
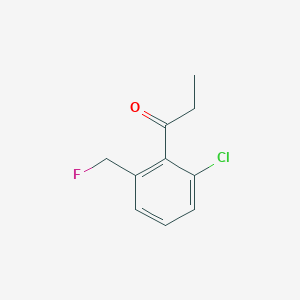
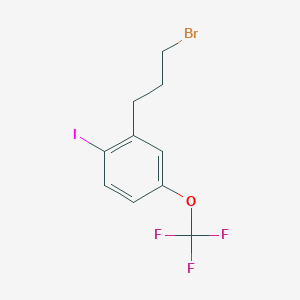
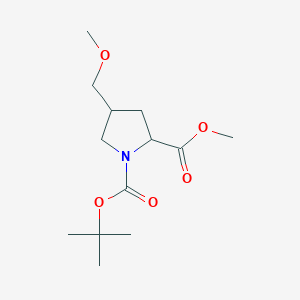



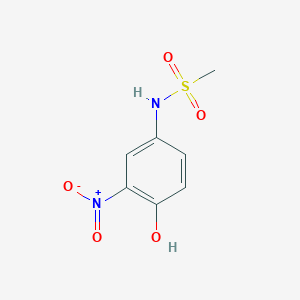
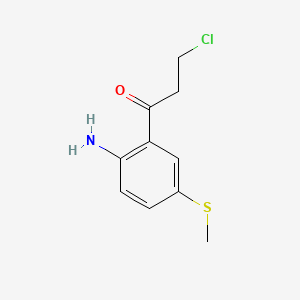

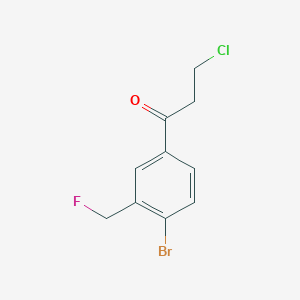
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
